Methyl 5,5-dimethylpiperidine-3-carboxylate
Description
Methyl 5,5-dimethylpiperidine-3-carboxylate is a piperidine derivative featuring a methyl ester group at position 3 and two methyl substituents at position 5 of the piperidine ring. This compound is structurally significant in organic synthesis, particularly in the development of pharmaceutical intermediates and bioactive molecules. Piperidine derivatives are widely studied due to their conformational flexibility and role in drug design.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 5,5-dimethylpiperidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-9(2)4-7(5-10-6-9)8(11)12-3/h7,10H,4-6H2,1-3H3 |
InChI Key |
WEINCQKTCZRBAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CNC1)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chlorinated Piperidine Intermediates
A recent study demonstrated the preparation of 3-chloropiperidines bearing 5,5-dimethyl substitution, which can serve as key intermediates for further functionalization to methyl 5,5-dimethylpiperidine-3-carboxylate derivatives. The method involves:
- Starting from appropriately substituted piperidine precursors.
- Using halogenation (chlorination) at the 3-position.
- Employing column chromatography for purification.
- Achieving yields ranging from 48% to 84% depending on the substituents and reaction conditions.
| Compound | Starting Material (g, mmol) | Method | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|
| 1-Butyl-3-chloro-5,5-dimethylpiperidine | 0.362 g (2.14 mmol) | Method A | 74% | Column chromatography (n-pentane/TBME 4:1) | Slightly yellow oil |
| 1-Benzyl-3-chloro-5,5-dimethylpiperidine | 0.359 g (1.77 mmol) | Method B | 71% | Column chromatography (n-pentane/TBME 4:1) | Slightly yellow oil |
These chlorinated intermediates can be further transformed into the target methyl ester compound through nucleophilic substitution and esterification steps.
Catalytic Hydrogenation and Nucleophilic Substitution Route
Another approach involves the preparation of related piperidine derivatives through:
- Quaternization of 3-methyl-5-hydroxypyridine with benzyl halides.
- Catalytic hydrogenation using palladium on carbon (Pd-C) or ruthenium on carbon (Ru-C) catalysts under hydrogen pressure (5-10 MPa) at 80-120 °C to obtain cis-3-methyl-5-hydroxypiperidine.
- Sulfonylation of the hydroxyl group to form sulfonic acid esters.
- Nucleophilic substitution with amines to introduce benzylamino groups.
- Final hydrolysis and esterification steps to yield this compound or its derivatives.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Catalyst Loading | Solvent | Notes |
|---|---|---|---|---|---|---|
| Quaternization | 3-methyl-5-hydroxypyridine + benzyl halide | Reflux (toluene/xylene) | 3-5 | None | Toluene or xylene | Formation of quaternary ammonium salt |
| Catalytic hydrogenation | Pd-C or Ru-C, H2 (5-10 MPa) | 80-120 | 10-24 | 5-15% w/w of substrate | Methanol, ethanol, or isopropanol | Produces cis-3-methyl-5-hydroxypiperidine |
| Sulfonylation | Sulfonyl chloride + triethylamine + DMAP | Room temp | Until completion | None | Dichloromethane | Forms sulfonic acid ester |
| Nucleophilic substitution | Benzylamine | 160-200 | 5-10 | None | None | Produces benzylamino sulfonyl piperidine |
| Hydrolysis and esterification | Acetic acid + HCl + NaOH workup | Variable | Variable | None | Variable | Final product obtained after purification |
This method allows for stereochemical control and the preparation of optically pure compounds after chiral resolution.
Comparative Analysis of Preparation Methods
| Aspect | Chlorinated Piperidine Route | Catalytic Hydrogenation & Nucleophilic Substitution | Oxidation & Esterification |
|---|---|---|---|
| Starting materials | Substituted piperidines | 3-methyl-5-hydroxypyridine and benzyl halides | Methylated heterocycles |
| Key steps | Halogenation, purification | Quaternization, hydrogenation, sulfonylation, substitution | Oxidation, esterification |
| Catalysts | None or standard | Pd-C or Ru-C | Potassium permanganate |
| Yield range | 48-84% | Variable, generally good | High purity achievable after recrystallization |
| Stereochemical control | Moderate | High, with chiral resolution | Not applicable |
| Purification | Column chromatography | Filtration, chromatography | Recrystallization |
| Scalability | Moderate | Moderate to high | High |
Research Findings and Notes
- The chlorination method provides a straightforward route to key intermediates but requires careful chromatographic purification to isolate pure compounds.
- Catalytic hydrogenation combined with nucleophilic substitution allows for the synthesis of stereochemically defined intermediates and final products, suitable for pharmaceutical applications.
- Oxidation methods for related compounds emphasize environmental considerations by recycling aqueous solutions and minimizing waste.
- Analytical data such as ^1H NMR and HRMS confirm the identity and purity of synthesized compounds, with values consistent with literature reports.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 5,5-dimethylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethylpiperidine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
The following analysis compares Methyl 5,5-dimethylpiperidine-3-carboxylate with structurally related piperidine esters, focusing on substituent effects, molecular properties, and applications.
Structural and Molecular Comparisons
Key analogs include hydrochlorides and methoxy/methyl-substituted derivatives (). The table below summarizes critical differences:
*Molecular weight inferred from structural analogs.
Key Observations:
Steric Effects: The 5,5-dimethyl substitution in the target compound introduces significant steric hindrance compared to mono-substituted analogs (e.g., 5-methyl or 4-methyl derivatives), which may reduce reactivity in nucleophilic substitution reactions .
Polarity: The methoxy-substituted analog (C8H15NO3) exhibits higher polarity due to the oxygen atom, contrasting with the lipophilic nature of methyl groups in the target compound .
Physicochemical and Functional Differences
While direct experimental data (e.g., melting/boiling points) for this compound is unavailable, trends from analogs suggest:
- Lipophilicity : The dual methyl groups in the target compound likely enhance lipid solubility compared to methoxy or single-methyl analogs, favoring membrane permeability in biological systems.
- Thermal Stability : Steric bulk at position 5 may increase thermal stability relative to less-substituted derivatives.
Biological Activity
Methyl 5,5-dimethylpiperidine-3-carboxylate is a piperidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H19NO2
- Molecular Weight : 199.28 g/mol
- Chirality : The compound features chiral centers that influence its biological interactions.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, impacting metabolic pathways associated with diseases such as cancer and neurological disorders.
- Receptor Modulation : It interacts with specific receptors, modulating their activity to elicit biological responses.
Biological Activities
-
Inhibition of BCL6 :
- Recent studies have demonstrated that this compound selectively inhibits BCL6, a transcriptional repressor implicated in lymphoid malignancies. This inhibition may lead to potential applications in cancer therapy by promoting apoptosis in malignant cells.
- Cytotoxic Effects :
-
Neuroprotective Properties :
- Research indicates potential neuroprotective effects, making it a candidate for treating neurological disorders. Its structural features allow for effective interactions with neurotransmitter receptors.
Case Study 1: Cancer Therapy
A study investigated the effect of this compound on BCL6 inhibition in lymphoma cell lines. The results indicated a dose-dependent decrease in cell proliferation and increased apoptosis markers, suggesting its potential as a therapeutic agent against BCL6-driven cancers.
Case Study 2: Neuroprotection
In another study focusing on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results showed that it significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5,5-dimethylpiperidine-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves esterification or alkylation of piperidine derivatives. For example, piperidine-based catalysts (e.g., in ethanol with piperidine) can promote condensation reactions, as seen in analogous heterocyclic ester syntheses . Multi-step procedures, such as those involving DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for dehydrogenation, may improve yields by stabilizing intermediates. Reaction optimization should focus on solvent selection (e.g., methanol or benzene), temperature control, and catalyst stoichiometry, with purification via recrystallization (e.g., from methanol) to enhance purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in a cool, dry environment (≤25°C) under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture and high temperatures, as decomposition products may include hazardous gases like nitrogen oxides . Use amber glass containers to minimize photodegradation. Stability studies should include periodic HPLC or TLC analysis to monitor degradation .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can identify the piperidine ring conformation, methyl substituents, and ester carbonyl group. For example, methyl protons typically resonate at δ 1.2–1.5 ppm, while the ester carbonyl appears near δ 170 ppm in C NMR .
- IR Spectroscopy : Key peaks include C=O stretching (~1730 cm) and N-H bending (if present) near 3300 cm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and steric effects in piperidine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the stereochemistry of this compound?
- Methodological Answer : Combine experimental data (e.g., X-ray crystallography for absolute configuration and NOESY NMR for spatial proximity of substituents) with computational methods (DFT calculations for energy-minimized conformers). Discrepancies often arise from solvent effects or dynamic processes; molecular dynamics simulations can model these conditions .
Q. What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., chiral piperidine derivatives) during esterification. Chromatographic separation (e.g., chiral HPLC with amylose-based columns) or diastereomeric salt formation (e.g., with tartaric acid) can enhance enantiomeric excess. Monitor purity via polarimetry or chiral shift reagents in H NMR .
Q. How do researchers address discrepancies in melting point data across different studies for this compound?
- Methodological Answer : Variability often stems from impurities or polymorphic forms. Standardize purification by recrystallizing from a single solvent (e.g., methanol) and confirm purity via DSC (Differential Scanning Calorimetry) or XRD. Compare results with literature values from peer-reviewed studies, noting solvent-dependent polymorphism .
Data Contradiction Analysis
Q. How should conflicting reactivity data (e.g., unexpected byproducts in alkylation reactions) be systematically investigated?
- Methodological Answer : Perform reaction monitoring (e.g., in situ FTIR or LC-MS) to identify intermediates. Use isotopic labeling (e.g., C-labeled reagents) to trace reaction pathways. Compare with analogous systems (e.g., ethyl piperidine carboxylates) to isolate steric or electronic effects from the 5,5-dimethyl substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
